molecular formula C14H6Br2N2S3 B160511 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 288071-87-4

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No. B160511
M. Wt: 458.2 g/mol
InChI Key: ZIIMIGRZSUYQGW-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole is a red monomer often used as an electron acceptor to synthesize donor–acceptor conjugated polymers . It has been used in the synthesis of polymer semiconductors, specifically PCDTBT, in the application of photovoltaic solar cell devices .


Synthesis Analysis

The synthesis of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole can be achieved by reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . Further reaction of the red monomer with 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9Hcarbazole results in PCDTBT .


Molecular Structure Analysis

The molecular structure of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole consists of a benzothiadiazole core with bromothiophene units at the 4 and 7 positions . The chemical formula is C14H6Br2N2S3 and it has a molecular weight of 458.21 g/mol .


Chemical Reactions Analysis

As an electron acceptor, 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole plays a crucial role in the fabrication of ternary polymer solar cells (PSCs) . The incorporation of this molecule into a binary active layer based on a wide-bandgap polymer of J71 and a low-bandgap acceptor of ITIC, results in ternary PSCs with improved power conversion efficiencies (PCEs) .


Physical And Chemical Properties Analysis

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole appears as red needles or powder .

Scientific Research Applications

Heteroarene-Fused π-Conjugated Main-Chain Polymers

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole has been employed in the synthesis of conjugated main-chain polymers, primarily utilized in organic photovoltaic cells. The polymers demonstrate broad absorption from 300 to 600 nm and a power conversion efficiency of 1.21% in polymer solar cell devices. This reveals its potential in enhancing solar energy conversion efficiency in photovoltaic cells (Lee et al., 2010).

Benzodithiophene-Containing Copolymers for Photovoltaics

This compound is also integral in the synthesis of benzodithiophene-containing copolymers, which exhibit narrow band-gap properties. These copolymers, when used in polymer solar cells, display open-circuit voltages ranging from 0.16–0.61 V, demonstrating its potential to enhance the efficiency of photovoltaic devices (Keshtov et al., 2013).

Optical and Electronic Properties

Thiadiazole Quinoxaline-Based Copolymers

The introduction of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole in conjugated polymers leads to ultra-low bandgaps and absorption spectra extending beyond the near-infrared region. These properties are critical for improving the efficiency of photovoltaic cells and other optoelectronic devices (Yu et al., 2015).

Electronic Structure and Interface Properties

The electronic structure of derivatives of this compound, like 4,7-bis(5-methylthiophen-2-yl)benzo[c][1,2,5]thiadiazole (MTBT), has been studied for their interface properties with gold. This research is pivotal in understanding the interaction between the sulfur of the benzothiadiazole and gold, which can influence the properties of devices (Hintz et al., 2010).

Optoelectronic Devices and Semiconductors

Benzothiadiazole-Based Small-Molecule Semiconductors

Synthesized derivatives like 4,7-bis(5-phenylthiophen-2-yl)benzo[c][1,2,5]thiadiazole have shown promising results as small-molecule organic semiconductors for optoelectronic applications. The compounds exhibit p-channel characteristics and high mobilities, making them suitable for use in thin-film transistors and complementary inverters (Kim et al., 2017).

Synthesis and Molecular Structure

Synthesis of Molecules for Optoelectronic Devices

The compound has been employed in the synthesis of molecules like 7,7’-(4,4-Bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene-2,6-diyl)bis(4-bromobenzo[c][1,2,5]thiadiazole), which are of interest for optoelectronic devices due to their promising photophysical properties (Gudim et al., 2021).

Future Directions

The use of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole as an electron acceptor in the fabrication of ternary PSCs represents an emerging strategy to improve the power conversion efficiencies . Its low cost and easy availability make it a promising material for future research and development in the field of photovoltaic solar cell devices .

properties

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2N2S3/c15-11-5-3-9(19-11)7-1-2-8(10-4-6-12(16)20-10)14-13(7)17-21-18-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIMIGRZSUYQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C3=CC=C(S3)Br)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625302
Record name 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole

CAS RN

288071-87-4
Record name 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-BIS(2-BROMO-5-THIENYL)-2,1,3-BENZOTHIADIAZOLE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
R Ratha, A Singh, MA Afroz, RK Gupta, M Baumgarten… - Synthetic Metals, 2019 - Elsevier
This work emphasizes on the synthesis of two new acceptor units for donor (D)-acceptor (A)-based polymers used in photovoltaic devices, namely NT-Th and Th-NT-Th. Both the NT-…
Number of citations: 13 www.sciencedirect.com
J Park, JW Ha, HS Kim, DH Hwang - Thin Solid Films, 2018 - Elsevier
The benzo[c][1,2,5]thiadiazole (BT) based copolymer, poly[(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene)-alt-(diethyl 4,7-di(thiophen-2-yl)benzo[c][1,2,5]…
Number of citations: 4 www.sciencedirect.com
MC Hwang, H Kang, K Yu, HJ Yun, SK Kwon… - Solar energy materials …, 2014 - Elsevier
We have used Stille coupling polymerization to synthesize new crystalline deep HOMO level polymers, PhBDT-BT and PhBDT-DTBT, which consist of 4,8-bis(2-octyldodecyloxyphenyl)-…
Number of citations: 17 www.sciencedirect.com
HLT Mai, NTT Truong, TQ Nguyen, BK Doan… - New Journal of …, 2020 - pubs.rsc.org
In this study, new donor–acceptor (D–A) conjugated polymers based on 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole (EPDP) and 3,6-bis(5-bromothiophen-2-yl)-2…
Number of citations: 8 pubs.rsc.org
RS Kularatne, FJ Taenzler… - Journal of Materials …, 2013 - pubs.rsc.org
Three new donor–acceptor copolymers P1, P2, and P3 were synthesized with benzodithiophene with bithienyl substituents as the donor and 5,6-difluorobenzo[c][1,2,5]thiadiazole, 4,7-di…
Number of citations: 40 pubs.rsc.org
E Wang, M Wang, L Wang, C Duan, J Zhang… - …, 2009 - ACS Publications
A series of internal donor−acceptor type of copolymers containing benzothiadiazole and four thiophene rings (bis(2,2′-dithienyl)benzothiadiazole) in their repeating units were …
Number of citations: 178 pubs.acs.org
C Bathula, Y Kang, K Buruga - Journal of Alloys and Compounds, 2017 - Elsevier
We report, the synthesis of novel donor–acceptor conjugated polymers based on benzo[1,2-b:4,5-b′]dithiophene (BDT) donor and 4,7-bis(5-bromothiophen-2-yl)benzo[c] [1,2,5]…
Number of citations: 1 www.sciencedirect.com
M Paramasivam, A Gupta, AM Raynor, SV Bhosale… - RSC …, 2014 - pubs.rsc.org
In an attempt to develop small organic molecules with potential applications as donors in organic photovoltaic (OPV) devices, we have synthesized and characterized four novel …
Number of citations: 43 pubs.rsc.org
SJ Lee, JB Park, YS Kim, HS Shin, A Kotta, QT Siddiqui… - Molecules, 2023 - mdpi.com
A linear–shaped small organic molecule (E)-4-(5-(3, 5-dimethoxy-styryl) thiophen-2-yl)-7-(5 ″-hexyl-[2, 2′: 5′, 2 ″-terthiophen]-5-yl) benzo [c][1, 2, 5] thiadiazole (MBTR) comprising …
Number of citations: 1 www.mdpi.com
JW Lee, S Bae, WH Jo - Journal of Materials Chemistry A, 2014 - pubs.rsc.org
For the purpose of reducing the bandgap of a fluorene-based semiconducting polymer, we introduced a strong electron-donating oxygen atom into fluorene (F) to synthesize …
Number of citations: 15 pubs.rsc.org

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